tert-butyl N-tert-butyl-N-(prop-2-en-1-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-tert-butyl-N-(prop-2-en-1-yl)carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical applications. This particular compound is characterized by the presence of a tert-butyl group and an allyl group attached to the nitrogen atom of the carbamate.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-tert-butyl-N-(prop-2-en-1-yl)carbamate typically involves the reaction of tert-butyl carbamate with an allyl halide under basic conditions. The reaction can be carried out using a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the carbamate attacks the allyl halide, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-tert-butyl-N-(prop-2-en-1-yl)carbamate can undergo oxidation reactions, particularly at the allyl group. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the allyl group, where nucleophiles such as thiols or amines can replace the allyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in aqueous or alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products Formed:
Oxidation: Formation of epoxides or diols.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Chemistry: tert-Butyl N-tert-butyl-N-(prop-2-en-1-yl)carbamate is used as a protecting group for amines in organic synthesis. It can be easily introduced and removed under mild conditions, making it valuable in multi-step synthetic processes.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving carbamates. It serves as a model substrate to investigate the mechanism of action of carbamate-hydrolyzing enzymes.
Medicine: Carbamates, including this compound, are explored for their potential use as prodrugs. Prodrugs are inactive compounds that can be metabolized in the body to release the active drug.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and polymers. Its reactivity and stability make it suitable for various applications, including coatings and adhesives.
Mechanism of Action
The mechanism of action of tert-butyl N-tert-butyl-N-(prop-2-en-1-yl)carbamate involves its interaction with nucleophiles. The carbamate group can undergo hydrolysis in the presence of water or enzymes, leading to the release of the corresponding amine and carbon dioxide. The allyl group can participate in various chemical reactions, including oxidation and substitution, depending on the reaction conditions and reagents used.
Comparison with Similar Compounds
tert-Butyl N-allylcarbamate: Similar structure but lacks the second tert-butyl group.
tert-Butyl N,N-bis(prop-2-yn-1-yl)carbamate: Contains two propynyl groups instead of an allyl group.
N-Boc-propargylamine: Contains a propargyl group instead of an allyl group.
Uniqueness: tert-Butyl N-tert-butyl-N-(prop-2-en-1-yl)carbamate is unique due to the presence of both a tert-butyl group and an allyl group attached to the nitrogen atom. This combination imparts specific reactivity and stability to the compound, making it valuable in various chemical and industrial applications.
Properties
Molecular Formula |
C12H23NO2 |
---|---|
Molecular Weight |
213.32 g/mol |
IUPAC Name |
tert-butyl N-tert-butyl-N-prop-2-enylcarbamate |
InChI |
InChI=1S/C12H23NO2/c1-8-9-13(11(2,3)4)10(14)15-12(5,6)7/h8H,1,9H2,2-7H3 |
InChI Key |
ONIJJKKLTGHCRA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N(CC=C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.